

An In-depth Technical Guide to 5-(4-Bromophenyl)-5-oxopentanoic acid

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Compound of Interest

Compound Name: 5-(4-Bromophenyl)-5-oxopentanoic acid

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the chemical properties, experimental protocols, and potential applications of **5-(4-Bromophenyl)-5-oxopentanoic acid**, a key building block in medicinal chemistry and drug discovery.

Core Chemical and Physical Properties

5-(4-Bromophenyl)-5-oxopentanoic acid is a carboxylic acid and ketone derivative of bromobenzene. Its chemical structure makes it a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents.

Property	Value	Source
Molecular Weight	271.11 g/mol	[1][2]
Molecular Formula	C ₁₁ H ₁₁ BrO ₃	[1][2][3][4]
CAS Number	35333-26-7	[1][2]
Purity	≥97%	[1]
Monoisotopic Mass	269.98917 Da	[4]
Storage	Room temperature, sealed in a dry environment	[1][2]
SMILES	<chem>O=C(O)CCCC(=O)C1=CC=C(Br)C=C1</chem>	[2]
InChIKey	YWKKQTFYOQBCBE-UHFFFAOYSA-N	[3][4]

Synthesis and Experimental Protocols

The synthesis of **5-(4-Bromophenyl)-5-oxopentanoic acid** and similar compounds can be achieved through various organic synthesis routes. A common method involves the Friedel-Crafts acylation of bromobenzene with glutaric anhydride.

2.1. Synthesis of 5-(4-Bromophenyl)-5-oxopentanoic acid

A general procedure for the synthesis of related compounds involves the reaction of a substituted phenyl compound with an acid anhydride in the presence of a Lewis acid catalyst. [5]

- Materials: Bromobenzene, glutaric anhydride, aluminum chloride (AlCl₃), dichloromethane (CH₂Cl₂), hydrochloric acid (HCl), water, ethyl acetate, anhydrous sodium sulfate (Na₂SO₄).
- Procedure:
 - To a stirred suspension of aluminum chloride in dichloromethane, add glutaric anhydride portion-wise at 0°C.

- Add bromobenzene dropwise to the mixture, maintaining the temperature at 0°C.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- The reaction is then quenched by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
- The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield **5-(4-Bromophenyl)-5-oxopentanoic acid**.

2.2. Analytical Method: High-Performance Liquid Chromatography (HPLC)

Purity analysis of **5-(4-Bromophenyl)-5-oxopentanoic acid** and its derivatives is commonly performed using reverse-phase HPLC.[6][7]

- Instrumentation:
 - HPLC system with a UV detector.
 - C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
- Mobile Phase:
 - A: Water with 0.05% trifluoroacetic acid.[8]
 - B: Acetonitrile with 0.05% trifluoroacetic acid.[8]
- Gradient Elution: A typical gradient would start with a low percentage of acetonitrile, which is gradually increased over the course of the run to elute compounds of increasing hydrophobicity.[7]
- Flow Rate: 1.0 mL/min.[7]

- Column Temperature: 30°C.[7]
- Detection: UV at 254 nm.[6]
- Sample Preparation: The sample is dissolved in a suitable solvent, such as acetonitrile or a mixture of the mobile phases, to a concentration of approximately 1 mg/mL.[7]

Diagrams and Visualizations

3.1. Synthetic Workflow

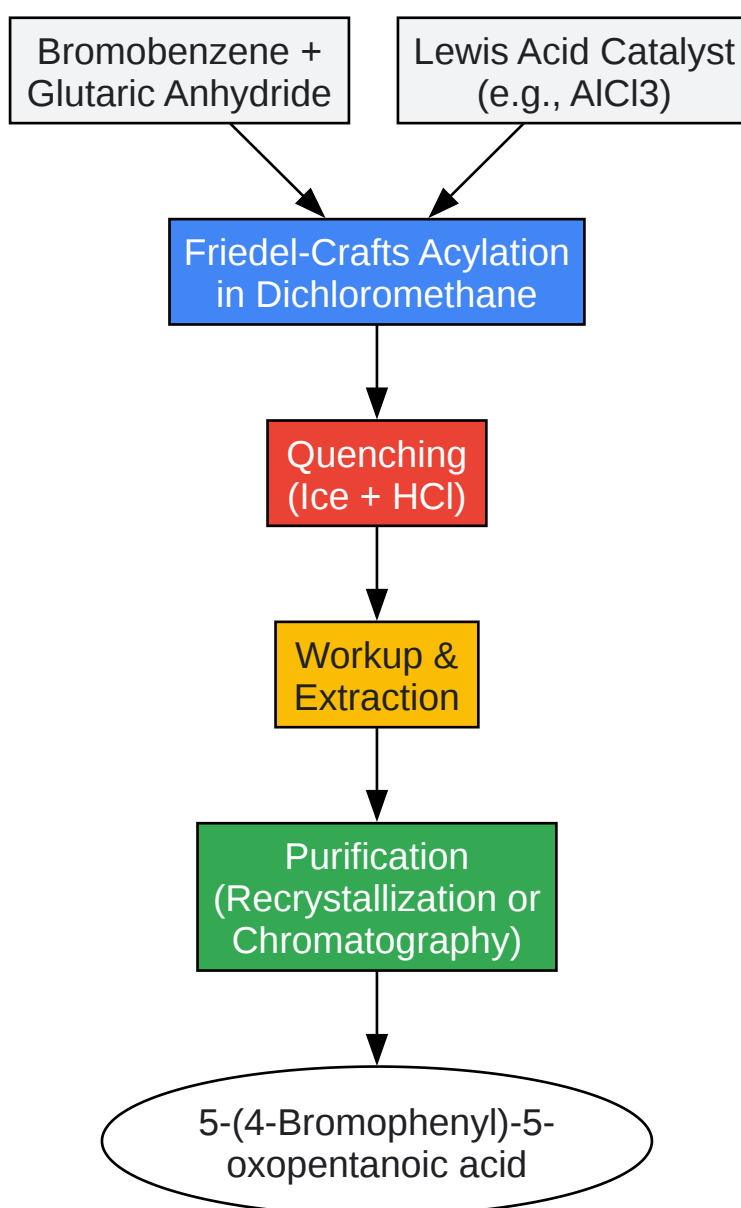


Figure 1: General Synthetic Workflow for 5-(4-Bromophenyl)-5-oxopentanoic acid

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A general synthetic workflow for **5-(4-Bromophenyl)-5-oxopentanoic acid**.

3.2. Role in Drug Discovery

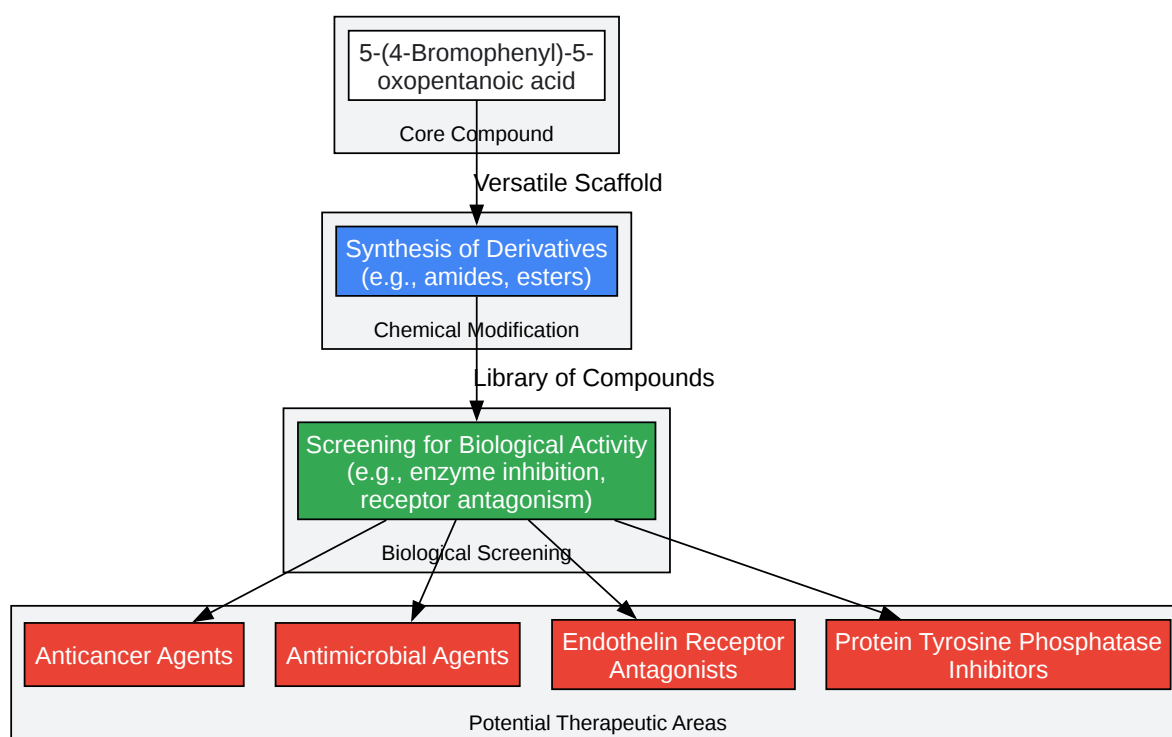


Figure 2: Logical Flow of Application in Drug Discovery

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